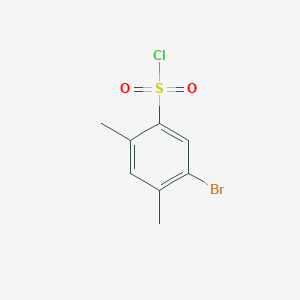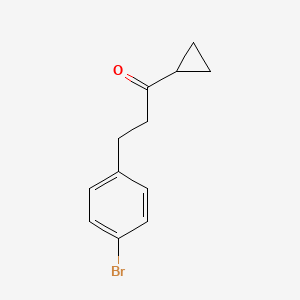
5-Brom-2,4-dimethylbenzolsulfonylchlorid
Übersicht
Beschreibung
5-Bromo-2,4-dimethylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8BrClO2S and its molecular weight is 283.57 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2,4-dimethylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2,4-dimethylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dimethylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird 5-Brom-2,4-dimethylbenzolsulfonylchlorid als ein wichtiges Zwischenprodukt bei der Synthese verschiedener Arzneimittelmoleküle eingesetzt. Seine Sulfonylchloridgruppe ist reaktiv und kann verwendet werden, um Sulfonamidfunktionalität in Moleküle einzuführen, was ein häufiges Merkmal vieler therapeutischer Wirkstoffe aufgrund seiner bioisosteren Eigenschaften mit dem Phenylring ist .
Organische Synthese
Diese Verbindung dient als vielseitiges Reagenz in der organischen Synthese. Es kann nucleophile Substitutionsreaktionen eingehen, um Sulfonamide und Sulfonatester zu bilden, die wertvolle Zwischenprodukte bei der Synthese komplexerer organischer Verbindungen sind. Seine Verwendung bei der Herstellung von Heteroarylderivaten ist besonders bemerkenswert, da diese Strukturen in vielen biologisch aktiven Verbindungen vorkommen .
Materialwissenschaft
In der Materialwissenschaft kann This compound an der Modifizierung der Oberflächeneigenschaften von Materialien beteiligt sein. Die Einführung von Sulfonylchloridgruppen kann die Wechselwirkung von Materialien mit ihrer Umgebung verändern, was möglicherweise zu Anwendungen in Beschichtungen und Oberflächenbehandlungen führt .
Biochemie
Biochemisch könnte die Verbindung verwendet werden, um Peptide oder Proteine zu modifizieren. Durch Reaktion mit Aminogruppen an den Biomolekülen kann es Sulfonatgruppen einführen, die das Verhalten, die Löslichkeit oder die Stabilität des Moleküls verändern. Dies kann nützlich sein, um die Proteinfunktion zu untersuchen oder biochemische Assays zu entwickeln .
Chemische Forschung
In der chemischen Forschung ist This compound ein wertvolles Werkzeug zur Untersuchung von Reaktionsmechanismen. Seine Reaktivität ermöglicht es Forschern, verschiedene chemische Transformationen zu untersuchen, wie z. B. elektrophile aromatische Substitution oder radikalvermittelte Reaktionen, die grundlegend für das Verständnis der chemischen Reaktivität sind .
Industrielle Anwendungen
Industriell macht die Reaktivität dieser Verbindung mit einer Vielzahl von organischen Substraten sie zu einem nützlichen Reagenz bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien. Seine Fähigkeit, Brom und Sulfonylgruppen einzuführen, kann genutzt werden, um Verbindungen mit bestimmten gewünschten Eigenschaften zu erzeugen .
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIDZKWTRPCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257475 | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72256-96-3 | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72256-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)

![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)




![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)


![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)
